molecular formula C13H12O3 B14862308 3,4-dihydro-2H-naphtho[2,3-b][1,4]dioxepin-3-ol

3,4-dihydro-2H-naphtho[2,3-b][1,4]dioxepin-3-ol

Cat. No.: B14862308
M. Wt: 216.23 g/mol
InChI Key: CPLGSZQCEMVZFG-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepin-3-ol is a complex organic compound that belongs to the class of naphthodioxepins This compound is characterized by a fused ring system that includes a naphthalene moiety and a dioxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-naphtho[2,3-b][1,4]dioxepin-3-ol typically involves multi-step organic reactions. One common method is the condensation of 2-hydroxy-1,4-naphthoquinone with appropriate reagents under controlled conditions. For instance, a one-pot three-component condensation reaction involving 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50°C has been reported . This method is advantageous due to its high yields, operational simplicity, and environmentally benign nature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may have therapeutic potential due to its ability to interact with biological targets, making it a subject of interest in drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3,4-dihydro-2H-naphtho[2,3-b][1,4]dioxepin-3-ol exerts its effects involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,4-dihydro-2H-naphtho[2,3-b][1,4]dioxepin-3-ol lies in its fused ring system, which combines the properties of both naphthalene and dioxepin

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3,4-dihydro-2H-benzo[h][1,5]benzodioxepin-3-ol

InChI

InChI=1S/C13H12O3/c14-11-7-15-12-5-9-3-1-2-4-10(9)6-13(12)16-8-11/h1-6,11,14H,7-8H2

InChI Key

CPLGSZQCEMVZFG-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC3=CC=CC=C3C=C2O1)O

Origin of Product

United States

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